molecular formula C21H22O4 B2507808 Licochalcone E

Licochalcone E

Cat. No.: B2507808
M. Wt: 338.4 g/mol
InChI Key: SWPKMTGYQGHLJS-RNVIBTMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Licochalcone E, a flavonoid extracted from licorice, has been reported to have several targets. It has been found to inhibit the function of Choline Transporter-Like Protein 1 (CTL1) in microglia . CTL1 is involved in choline uptake, which is crucial for the synthesis of acetylcholine, a neurotransmitter involved in many functions including memory and muscle control. Inhibition of CTL1 by this compound preferentially induces M2 microglial polarity .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. It inhibits choline uptake and Aβ1-42 aggregation in a concentration-dependent manner . The inhibitory effect of this compound on choline uptake is mediated by CTL1 . This interaction leads to a shift in microglial polarity from M1 to M2 .

Biochemical Pathways

This compound affects multiple signaling pathways. It regulates the expression in pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways . Through these pathways, this compound can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, and regulate autophagy and apoptosis .

Pharmacokinetics

A liposome of a similar compound, licochalcone a, was prepared to ameliorate the low in vivo availability and efficacy of the compound . This suggests that this compound may also have low bioavailability, which could be improved through similar methods.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can inhibit the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis . It also has an inhibitory effect on Aβ aggregation and promotes polarity from M1 to M2 microglia via inhibition of the CTL1 function in microglia .

Biochemical Analysis

Biochemical Properties

Licochalcone E interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a range of biological activities, such as antispasmodic, chemopreventive, antimalarial, antitumor, anti-inflammatory, antifungal, antioxidant, and antibacterial activities . It can regulate the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, regulate autophagy and apoptosis, and inhibit the proliferation, migration, and invasion of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress not only the generation of nitric oxide (NO) and prostaglandin (PG)E 2, but also the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 induced by lipopolysaccharide (LPS) in RAW264.7 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study with lethal endotoxemia, the administration of this compound at 50 mg/kg for eight consecutive days significantly reduced the parasite burden in both liver and spleen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported to profoundly downregulate SREBF-dependent cholesterol biosynthesis, lipid metabolism, and PI3K-Akt pathways, along with significant upregulation of NRF2-dependent antioxidant and anti NF-kB-dependent inflammatory pathways .

Transport and Distribution

It is known that this compound can be used to inhibit the efflux of antineoplastic drugs from cancer cells .

Chemical Reactions Analysis

Types of Reactions: Licochalcone E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield alcohol derivatives .

Properties

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPKMTGYQGHLJS-RNVIBTMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904154
Record name Licochalcone E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of licochalcone E?

A1: this compound has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol [, ].

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, structural elucidation of this compound has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].

Q3: What are the primary mechanisms of action of this compound against cancer cells?

A3: this compound exhibits anticancer activity through multiple pathways. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, migration, and invasion, and suppress angiogenesis (formation of new blood vessels that supply tumors) [, , , ].

Q4: How does this compound influence inflammation?

A4: this compound demonstrates potent anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), primarily by inhibiting the activation of signaling pathways such as NF-κB and AP-1 [, ].

Q5: What is the role of this compound in modulating microglial polarization?

A5: Recent research suggests that this compound can shift microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This effect is linked to its ability to inhibit choline uptake via choline transporter-like protein 1 (CTL1) in microglia [].

Q6: How does this compound affect liver health?

A6: this compound has been shown to protect against carbon tetrachloride-induced liver toxicity in mice, potentially by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB) expression []. It also exhibits antidiabetic effects, potentially improving insulin sensitivity [, ].

Q7: Does this compound interact with specific enzymes?

A7: Research indicates that this compound can inhibit thioredoxin reductase 1 (TrxR1) expression, which plays a crucial role in cellular redox balance. This inhibition subsequently influences the Nrf2/STAT6 signaling pathway, contributing to its antitumor effects in neuroblastoma cells [].

Q8: How do structural modifications impact the activity of this compound?

A8: Specific structural features are crucial for this compound's biological activity. Studies on licochalcone analogs reveal that the presence of isopentenyl and hydroxyl groups on the A ring significantly contributes to its ability to inhibit pancreatic lipase []. Further SAR studies with this compound derivatives are necessary to fully elucidate the impact of structural modifications on its potency, selectivity, and other pharmacological properties [].

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While detailed PK/PD studies on this compound are limited, research suggests it is orally bioavailable. In the 4T1 mammary orthotopic cancer model, oral administration of this compound effectively suppressed tumor growth and lung metastasis [, ].

Q10: What in vitro and in vivo models have been used to investigate the biological activities of this compound?

A10: Various models have been employed to study this compound, including:* Cancer: Human cancer cell lines (e.g., KB oral cancer cells, FaDu pharyngeal squamous carcinoma cells, MDA-MB-231 breast cancer cells, SH-SY5Y and SK-N-BE(2) neuroblastoma cells) [, , , ].* Inflammation: Murine macrophage cell line (RAW 264.7) [, ] and mouse models of inflammation [].* Liver Toxicity: Mouse model of carbon tetrachloride-induced liver injury [].* Microglial Polarization: Immortalized mouse microglial cell line (SIM-A9) []. * Antibacterial Activity: Staphylococcus aureus strains (including methicillin-resistant strains) [, , ].

Q11: What is known about the safety and toxicity profile of this compound?

A11: While this compound generally exhibits low toxicity in preclinical studies, further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use [, ].

Q12: What are the potential applications of this compound in drug development?

A12: Based on its diverse biological activities, this compound holds promise for the development of novel therapeutics targeting:

  • Cancer: Its ability to inhibit tumor growth, metastasis, and angiogenesis makes it a potential candidate for anticancer drug development [, , ].
  • Inflammatory Diseases: Its anti-inflammatory properties suggest potential for treating conditions like arthritis, inflammatory bowel disease, and skin disorders [, ].
  • Neurodegenerative Diseases: Its ability to inhibit Aβ aggregation and modulate microglial polarization suggests potential for treating Alzheimer's disease [].
  • Metabolic Disorders: Its antidiabetic effects and potential to improve insulin sensitivity warrant further investigation for treating type 2 diabetes [, ].
  • Bacterial Infections: Its antibacterial activity, particularly against antibiotic-resistant strains like MRSA, makes it a potential candidate for developing new antibacterial agents [, , ].

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